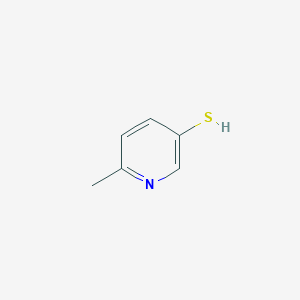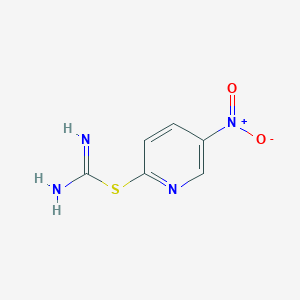![molecular formula C5H4N4 B7810101 2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)
2-[Cyano(cyanomethyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyano(cyanomethyl)amino]acetonitrile is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyano(cyanomethyl)amino]acetonitrile often begins with readily available starting materials such as cyanogen bromide and primary amines. A common preparation method involves the nucleophilic substitution of cyanogen bromide with an amine, followed by careful purification steps to isolate the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Cyano(cyanomethyl)amino]acetonitrile undergoes a variety of chemical reactions, including nucleophilic substitution, condensation, and addition reactions. It is particularly susceptible to electrophilic attack due to the electron-withdrawing nature of its nitrile groups.
Common Reagents and Conditions: Reagents such as strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) are commonly used to facilitate reactions involving this compound. These reactions typically occur under controlled temperatures to ensure selective formation of the desired products.
Major Products Formed: Depending on the specific reaction conditions, this compound can form a variety of products, including imines, amides, and cyano-substituted derivatives. These products are often used as building blocks for further chemical transformations.
Applications De Recherche Scientifique
2-[Cyano(cyanomethyl)amino]acetonitrile finds extensive use in scientific research due to its versatility in synthesis. In chemistry, it serves as a key intermediate in the preparation of complex organic molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it plays a role in the development of novel therapeutic agents. Industrially, it is employed in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The primary mechanism by which 2-[Cyano(cyanomethyl)amino]acetonitrile exerts its effects involves the interaction of its nitrile groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in subsequent chemical reactions. The compound’s electron-deficient nature makes it highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Malononitrile
Cyanoacetamide
Cyanoacetic acid
N,N-Dicyanomethylamine
2-[Cyano(cyanomethyl)amino]acetonitrile stands out among these for its unique combination of nitrile groups and amino functionality, offering unparalleled versatility in chemical synthesis and application.
Propriétés
IUPAC Name |
bis(cyanomethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-3-9(5-8)4-2-7/h3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAPDVQYEJVGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)








